Tigemonam

Oral Bioavailability Pharmacokinetics Monobactam

Tigemonam (CAS 102507-71-1) is the only orally bioavailable monobactam, combining a β-lactamase-stable scaffold with potent Gram-negative activity. Unlike parenteral aztreonam, it achieves effective oral absorption; unlike amoxicillin or cephalexin, it resists hydrolysis by TEM-1 and SHV-1 enzymes. With MIC90 ≤0.25 mg/L against E. coli and proven in vivo efficacy, it serves as an essential reference standard for oral β-lactam PK/PD modeling and CRE research. Select this compound for its unique pharmacodynamic fingerprint—no direct substitute exists.

Molecular Formula C12H15N5O9S2
Molecular Weight 437.4 g/mol
CAS No. 102507-71-1
Cat. No. B1663452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTigemonam
CAS102507-71-1
SynonymsSQ 30836
SQ-30836
tigemonam
Molecular FormulaC12H15N5O9S2
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC(=O)O)C2=CSC(=N2)N)C
InChIInChI=1S/C12H15N5O9S2/c1-12(2)8(10(21)17(12)26-28(22,23)24)15-9(20)7(16-25-3-6(18)19)5-4-27-11(13)14-5/h4,8H,3H2,1-2H3,(H2,13,14)(H,15,20)(H,18,19)(H,22,23,24)/b16-7-/t8-/m1/s1
InChIKeyVAMSVIZLXJOLHZ-QWFSEIHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tigemonam (CAS 102507-71-1): A Comprehensive Guide to Procuring and Evaluating the First Oral Monobactam Antibiotic


Tigemonam (CAS 102507-71-1) is a synthetic, orally bioavailable monocyclic β-lactam (monobactam) antibiotic, patented by E. R. Squibb and Sons [1]. It exhibits a spectrum of activity concentrated against Gram-negative aerobic bacteria, particularly members of the Enterobacteriaceae family, while showing minimal activity against Gram-positive organisms and Pseudomonas species [2]. The compound's core structure is based on a monobactam nucleus, a defining feature of its class, and it is functionally distinguished from its more widely known parenteral analog, aztreonam, by its ability to be effectively absorbed following oral administration [3].

The Critical Case Against Substituting Tigemonam with Other Oral β-Lactams or Parenteral Monobactams


Within the monobactam class and the broader category of oral β-lactams, interchangeability is not scientifically supported. Tigemonam represents a unique combination of attributes not found in any single alternative: a monobactam nucleus conferring inherent stability to many β-lactamases and an oral route of administration that is unattainable with the clinically established monobactam, aztreonam [1]. While aztreonam is a potent parenteral agent, it cannot be given orally, and other oral β-lactams like amoxicillin, cephalexin, and cefaclor show inferior in vivo efficacy against β-lactamase-producing Gram-negative infections [2]. Furthermore, tigemonam's activity against certain pathogens like some streptococci differentiates it from aztreonam, while its poor activity against Pseudomonas spp. is a key difference in the opposite direction [3]. Substitution without considering these specific, quantifiable performance gaps—particularly in oral bioavailability, β-lactamase stability, and spectrum of activity—risks therapeutic failure in targeted applications.

Quantitative Differentiators for Tigemonam: Head-to-Head Evidence for Scientific and Procurement Decisions


Oral Bioavailability: The Definitive Differentiator from Parenteral Aztreonam

Tigemonam's most critical and quantifiable differentiator is its oral bioavailability, a property absent in its closest clinical analog, aztreonam. A direct comparison from a foundational review states that tigemonam differs from aztreonam in being well absorbed orally by experimental laboratory animals [1]. This was confirmed in an in vivo study, demonstrating that tigemonam is absorbed when administered orally to mice and dogs, leading to effective systemic concentrations, whereas aztreonam requires parenteral administration [2].

Oral Bioavailability Pharmacokinetics Monobactam Aztreonam

In Vivo Efficacy Advantage Over Aztreonam in Murine Infection Models

A direct head-to-head pharmacodynamic study in a murine thigh infection model demonstrated a critical in vivo potency advantage for tigemonam. While in vitro, aztreonam was about twice as potent as tigemonam (as measured by effective concentration), in vivo, the reverse was true: tigemonam was more potent [1]. This reversal is a key finding that underscores the importance of pharmacokinetics in determining overall efficacy and highlights the superiority of orally administered tigemonam in a live infection model.

In Vivo Efficacy Pharmacodynamics E. coli K. pneumoniae Monobactam

Quantified In Vivo Efficacy in a Rat Lung Infection Model vs. Oral β-Lactam Alternatives

In a rat model of Klebsiella pneumoniae lung infection, tigemonam demonstrated superior efficacy compared to the commonly used oral antibiotics cefaclor and amoxicillin. The median effective dose (ED50) for tigemonam was 46 mg/kg, which was significantly lower than 160 mg/kg for cefaclor and over 200 mg/kg for amoxicillin [1]. This represents a quantitative advantage in the amount of drug required to achieve a therapeutic effect.

In Vivo Efficacy Lung Infection K. pneumoniae ED50 Oral Antibiotics

Enhanced Stability Against Specific β-Lactamases Compared to Aztreonam

Tigemonam exhibits superior stability to hydrolysis by certain clinically relevant β-lactamases when compared directly to aztreonam. Specifically, it was more stable than aztreonam to hydrolysis by the K1 enzyme of Klebsiella and by the Proteus vulgaris β-lactamase [1]. This differential stability is a key factor in its activity against strains that produce these enzymes.

β-Lactamase Stability Enzymatic Hydrolysis Resistance Aztreonam

Differentiated Spectrum: Activity Against Streptococci and Lack of Anti-Pseudomonal Activity

A direct comparison of antimicrobial spectra reveals key, quantifiable differences. Tigemonam's spectrum is similar to aztreonam's but with two critical exceptions: aztreonam is more active against Pseudomonas spp., while tigemonam is more active against some streptococci [1]. Furthermore, while tigemonam has minimal activity against Pseudomonas sp., it inhibited 90% of Escherichia coli, Klebsiella, Shigella, Yersinia, Proteus, Providencia, and Morganella strains at 0.5 micrograms/mL or less [2].

Antimicrobial Spectrum Streptococcus Pseudomonas Gram-Negative Spectrum of Activity

Stability Against Common Plasmid β-Lactamases and the Impact of Broad-Spectrum Enzymes

Tigemonam demonstrates high stability against common plasmid-mediated β-lactamases, a class-level trait but with specific, quantifiable implications. It was not hydrolyzed by TEM-1 and SHV-1, which is consistent with aztreonam's profile [1]. However, its Minimum Inhibitory Concentrations (MICs) increased significantly (from 4 to 256 mg/L) in the presence of newer, broad-spectrum plasmid-mediated β-lactamases, such as certain TEM or SHV derivatives [2]. This defines the boundaries of its enzyme stability.

β-Lactamase Stability Plasmid-Mediated TEM-1 SHV-1 Resistance

Optimal Research and Development Applications for Tigemonam Based on Quantified Evidence


Development of Oral Therapies for Multi-Drug Resistant (MDR) Gram-Negative Infections

Based on its demonstrated oral bioavailability in animal models [1] and its superior in vivo efficacy compared to other oral β-lactams like cefaclor and amoxicillin [2], tigemonam is an ideal lead compound or reference standard for research programs developing oral therapeutics against β-lactamase-producing Enterobacteriaceae. Its activity against multiresistant nosocomial Enterobacteriaceae strains, as shown by its ability to inhibit 72.7% of tested clinical isolates at ≤ 4 μg/mL [3], supports its use in preclinical models for complicated urinary tract or intra-abdominal infections.

Investigational Agent for Infections Caused by KPC-Producing Enterobacteriaceae

Recent patent literature specifically claims the use of tigemonam and carumonam for treating infections caused by bacteria expressing K. pneumoniae carbapenemase (KPC) enzymes [1]. This positions tigemonam as a compound of high interest for studies addressing carbapenem-resistant Enterobacteriaceae (CRE), a major unmet medical need. Its selection in this context is based on its unique monobactam scaffold, which may evade hydrolysis by certain carbapenemases, a hypothesis supported by the patent filings.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral β-Lactams

The well-documented in vitro and in vivo efficacy data for tigemonam, including its potent MIC90 values (e.g., ≤ 0.25 mg/L for E. coli [1]) and defined ED50 values in animal models [2], make it an excellent compound for PK/PD modeling studies. Its unique pharmacodynamic profile—where it was less potent in vitro but more potent in vivo than aztreonam [3]—provides a valuable dataset for investigating the relationship between drug exposure, time-kill kinetics, and therapeutic outcome for oral β-lactams.

Investigations into β-Lactamase Stability and Spectrum of Activity

Tigemonam's well-defined resistance and susceptibility profile makes it a precise tool for microbiology research. Its stability against classical plasmid-mediated enzymes like TEM-1 and SHV-1, but susceptibility to newer broad-spectrum variants [1], allows for the specific screening and characterization of β-lactamase-producing clinical isolates. Furthermore, its differential activity against some streptococci and its complete lack of anti-pseudomonal activity, compared to aztreonam [2], enable its use as a selective agent in mixed culture experiments or studies focused on Gram-positive cocci and non-pseudomonal Gram-negative rods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tigemonam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.